molecular formula C15H17NO4S B2731720 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide CAS No. 2249044-68-4

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Numéro de catalogue B2731720
Numéro CAS: 2249044-68-4
Poids moléculaire: 307.36
Clé InChI: YBLPIKFQPVWVQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme responsible for inflammation and pain while sparing the COX-1 enzyme responsible for protecting the stomach lining.

Mécanisme D'action

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide works by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, etoricoxib reduces inflammation and pain while sparing the COX-1 enzyme responsible for protecting the stomach lining. This leads to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to have a rapid onset of action, with peak plasma concentrations reached within 1-2 hours of oral administration. It is highly protein-bound and undergoes extensive metabolism in the liver before being excreted in the urine and feces. 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has a half-life of approximately 22 hours and is generally well-tolerated, with the most common side effects being headache, dizziness, and gastrointestinal discomfort.

Avantages Et Limitations Des Expériences En Laboratoire

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for COX-2 and its rapid onset of action. However, its high protein-binding and extensive metabolism can make it difficult to accurately measure plasma concentrations. Additionally, its use in animal studies may be limited by its potential to cause gastrointestinal side effects.

Orientations Futures

There are several potential future directions for research on etoricoxib. One area of interest is its potential use in cancer treatment, as COX-2 inhibitors have been shown to have anti-tumor properties. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance pain relief while reducing the risk of side effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of etoricoxib in various patient populations.

Méthodes De Synthèse

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is synthesized from 3-methyl-4-ethoxyaniline and 4-(methylsulfonyl)phenol through a series of reactions including acylation, cyclization, and sulfonation. The final product is a white to off-white crystalline powder with a melting point of 251-252°C.

Applications De Recherche Scientifique

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in treating various inflammatory conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has also been investigated for its potential use in cancer treatment, as COX-2 inhibitors have been shown to have anti-tumor properties.

Propriétés

IUPAC Name

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)16-12-4-6-13(17)7-5-12/h4-10,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPIKFQPVWVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.